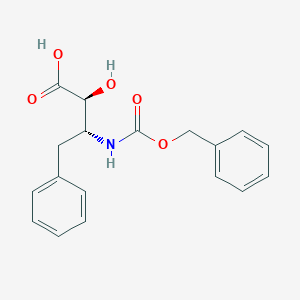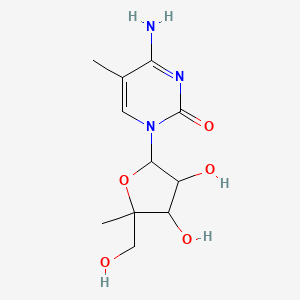
4'-C-Methyl-5-methylcytidine
Overview
Description
4’-C-Methyl-5-methylcytidine is a modified nucleoside analog of cytidine It is characterized by the presence of a methyl group at the 4’ position of the ribose sugar and an additional methyl group at the 5 position of the cytidine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-C-Methyl-5-methylcytidine typically involves the modification of cytidine through a series of chemical reactions. One common method includes the methylation of cytidine at the 4’ and 5 positions. This process often requires the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to ensure selective methylation.
Industrial Production Methods: Industrial production of 4’-C-Methyl-5-methylcytidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4’-C-Methyl-5-methylcytidine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4’-C-Methyl-5-methylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study nucleoside analogs.
Biology: It is employed in the study of RNA modifications and their role in gene expression and regulation.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to inhibit DNA methyltransferases.
Industry: It is used in the development of novel pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The mechanism of action of 4’-C-Methyl-5-methylcytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It acts as an inhibitor of DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. By inhibiting these enzymes, 4’-C-Methyl-5-methylcytidine can alter gene expression and potentially induce cell death in cancerous cells.
Comparison with Similar Compounds
5-Methylcytidine: Another methylated cytidine analog, but with a methyl group only at the 5 position.
2’-Deoxy-5-methylcytidine: A deoxy analog of 5-methylcytidine, lacking the hydroxyl group at the 2’ position of the ribose.
N4-Methylcytidine: A cytidine analog with a methyl group at the N4 position of the cytidine base.
Uniqueness: 4’-C-Methyl-5-methylcytidine is unique due to the presence of methyl groups at both the 4’ and 5 positions, which can significantly impact its chemical properties and biological activity. This dual methylation pattern distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(10(18)13-8(5)12)9-6(16)7(17)11(2,4-15)19-9/h3,6-7,9,15-17H,4H2,1-2H3,(H2,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQNHDFVLQCOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)(C)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide](/img/structure/B3283187.png)


![Methyl 1-aminospiro[2.2]pentane-1-carboxylate](/img/structure/B3283200.png)
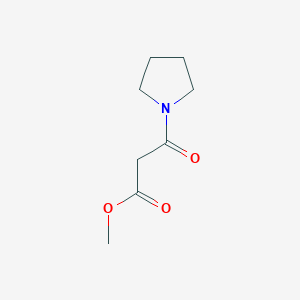
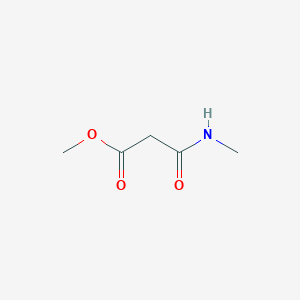

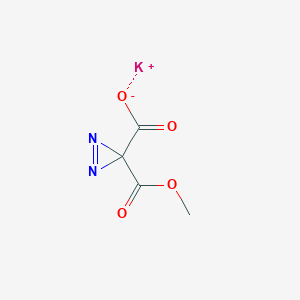
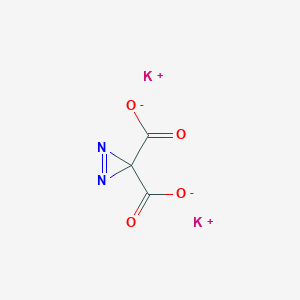
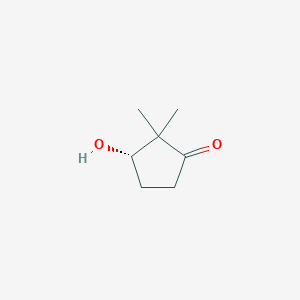


![3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid](/img/structure/B3283273.png)
